Cas no 42816-58-0 (5-amino-1-methyl-1H-Indole-2,3-dione)
5-amino-1-methyl-1H-Indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 5-amino-1-methyl-1H-Indole-2,3-dione
- 5-Amino-1-methylindoline-2,3-dione
- SB64970
- 42816-58-0
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- Inchi: 1S/C9H8N2O2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,10H2,1H3
- InChI Key: MNWHTSPIWQMLRP-UHFFFAOYSA-N
- SMILES: O=C1C(N(C)C2C=CC(=CC=21)N)=O
Computed Properties
- Exact Mass: 176.058577502g/mol
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 63.4Ų
5-amino-1-methyl-1H-Indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199006934-1g |
5-Amino-1-methylindoline-2,3-dione |
42816-58-0 | 97% | 1g |
$390.55 | 2023-09-01 | |
| Chemenu | CM239501-1g |
5-Amino-1-methylindoline-2,3-dione |
42816-58-0 | 95%+ | 1g |
$422 | 2021-08-04 | |
| Chemenu | CM239501-1g |
5-Amino-1-methylindoline-2,3-dione |
42816-58-0 | 95%+ | 1g |
$*** | 2023-05-30 |
5-amino-1-methyl-1H-Indole-2,3-dione Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-amino-1-methyl-1H-Indole-2,3-dione
Comprehensive Guide to 5-amino-1-methyl-1H-Indole-2,3-dione (CAS 42816-58-0): Properties, Applications, and Research Insights
5-amino-1-methyl-1H-Indole-2,3-dione (CAS 42816-58-0), a derivative of isatin, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and versatile applications. This heterocyclic compound, characterized by an indole backbone with amino and methyl substitutions, serves as a crucial intermediate in organic synthesis and drug development. Researchers frequently search for "5-amino-1-methyl-1H-Indole-2,3-dione synthesis" or "CAS 42816-58-0 applications," reflecting growing interest in its potential across multiple scientific domains.
The molecular structure of 5-amino-1-methyl-1H-Indole-2,3-dione features a reactive diketone moiety at positions 2 and 3, combined with an electron-donating amino group at position 5. This configuration enables diverse chemical transformations, making it valuable for creating novel compounds with biological activity. Recent studies exploring "isatin derivatives as kinase inhibitors" highlight how modifications to this core structure can yield compounds with targeted therapeutic effects, particularly in cancer research and neurodegenerative disease studies.
In pharmaceutical applications, 5-amino-1-methyl-1H-Indole-2,3-dione serves as a precursor for developing potential antimicrobial and anti-inflammatory agents. The compound's ability to interact with various biological targets has led to investigations into its "structure-activity relationships" and "molecular docking studies." These research directions align with current trends in drug discovery, where scientists seek to optimize lead compounds through rational design approaches.
The synthesis of 5-amino-1-methyl-1H-Indole-2,3-dione typically involves multi-step organic reactions starting from commercially available isatin derivatives. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, addressing the growing demand for "green chemistry in heterocyclic synthesis." Researchers have developed various protocols for its preparation, including metal-catalyzed reactions and microwave-assisted synthesis, reflecting advancements in synthetic methodology.
Analytical characterization of CAS 42816-58-0 employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods verify the compound's purity and structural integrity, essential for research applications. The increasing availability of "high-purity research chemicals" has facilitated more precise studies on this and related compounds, contributing to reproducible scientific results.
Beyond pharmaceutical applications, 5-amino-1-methyl-1H-Indole-2,3-dione finds use in materials science, particularly in the development of organic semiconductors and fluorescent probes. Its conjugated π-electron system and ability to form stable complexes with metals make it interesting for "organic electronic materials" research. This dual applicability in life sciences and materials science positions the compound as a valuable building block in interdisciplinary research.
Recent patent literature reveals growing commercial interest in 5-amino-1-methyl-1H-Indole-2,3-dione derivatives, particularly for therapeutic applications. The compound's scaffold appears in several patent filings related to "small molecule drug discovery" and "targeted therapies," indicating its potential for future pharmaceutical development. This aligns with current industry trends toward personalized medicine and precision therapeutics.
Safety and handling considerations for CAS 42816-58-0 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal handling conditions, researchers should employ appropriate personal protective equipment when working with this chemical. The scientific community's focus on "laboratory safety best practices" ensures responsible use of such research chemicals across all applications.
The global market for specialized heterocyclic compounds like 5-amino-1-methyl-1H-Indole-2,3-dione continues to expand, driven by pharmaceutical R&D and academic research. Suppliers offering "custom synthesis services" and "bulk research chemicals" have reported increased demand for this and related isatin derivatives, reflecting its importance in contemporary chemical research.
Future research directions for 5-amino-1-methyl-1H-Indole-2,3-dione may explore its potential in emerging fields such as "proteolysis targeting chimeras (PROTACs)" and "covalent inhibitor design." The compound's modular structure allows for diverse modifications that could yield novel bioactive molecules, keeping it relevant in cutting-edge drug discovery efforts. As synthetic methodologies advance and biological understanding deepens, this versatile compound will likely maintain its position as a valuable tool in chemical research.
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